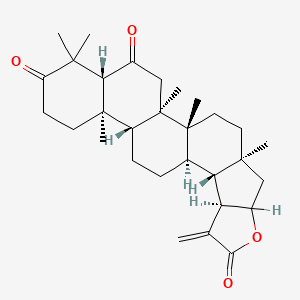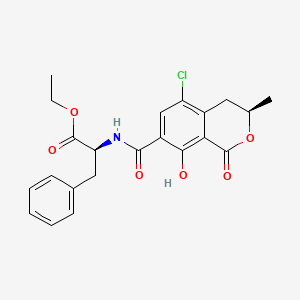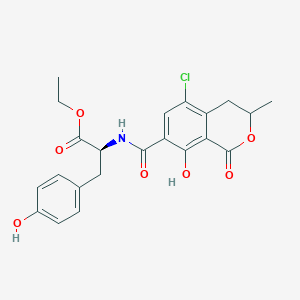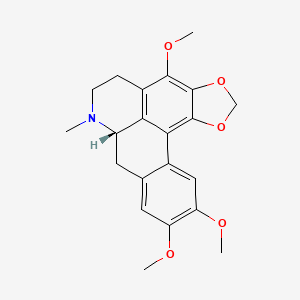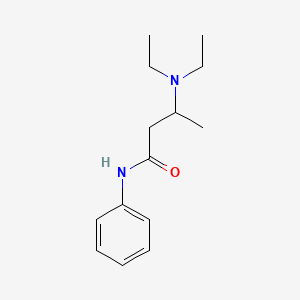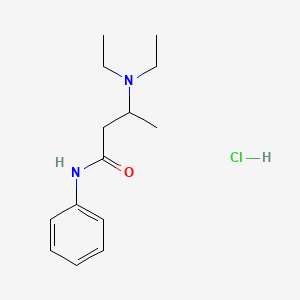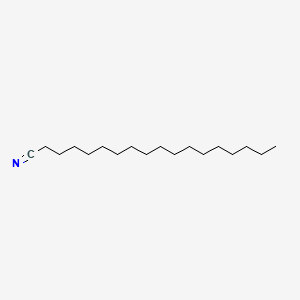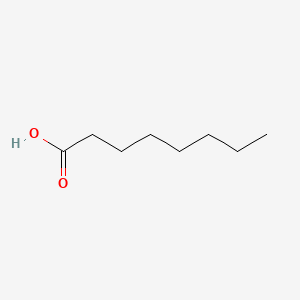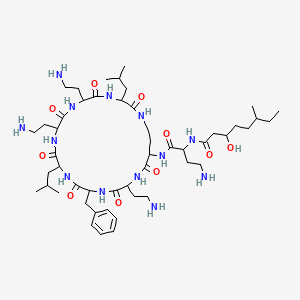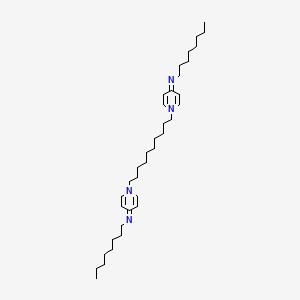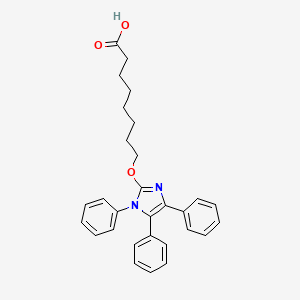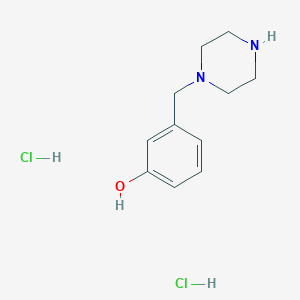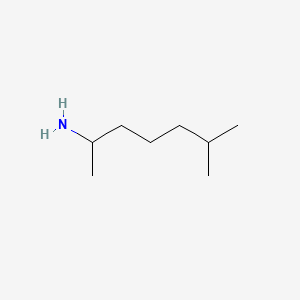
Octodrine
Overview
Description
Biochemical Analysis
Biochemical Properties
Octodrine plays a significant role in biochemical reactions by increasing the uptake of dopamine and noradrenaline . It interacts with various enzymes and proteins, including monoamine oxidase, which is responsible for the breakdown of neurotransmitters . The interaction between this compound and these biomolecules leads to an increase in the levels of dopamine and noradrenaline, resulting in enhanced alertness and energy .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on cell signaling pathways includes the activation of adrenergic receptors, which leads to increased heart rate and blood pressure . Additionally, this compound can alter gene expression by upregulating genes involved in energy metabolism and downregulating those associated with fatigue .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with adrenergic receptors and monoamine transporters . By binding to these receptors, this compound stimulates the release of neurotransmitters such as dopamine and noradrenaline . This stimulation results in increased neuronal activity and enhanced cognitive function . This compound also inhibits the reuptake of these neurotransmitters, prolonging their effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, but its potency may decrease with prolonged exposure to light and heat . Long-term effects of this compound on cellular function include potential desensitization of adrenergic receptors, leading to reduced responsiveness over time . Additionally, chronic use of this compound may result in tolerance and dependence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances alertness and physical performance . At high doses, it can cause adverse effects such as hypertension, hyperthermia, and increased risk of cardiovascular events . Threshold effects observed in studies indicate that there is a fine line between the beneficial and toxic effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of dopamine and noradrenaline . This compound’s influence on these metabolic pathways can lead to altered levels of neurotransmitters and changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters such as the norepinephrine transporter and the dopamine transporter, facilitating its uptake into cells . This compound’s distribution within tissues is influenced by its lipophilic nature, allowing it to cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors and monoamine transporters . Post-translational modifications, such as phosphorylation, may influence this compound’s targeting to specific cellular compartments . These modifications can affect this compound’s efficacy and duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octodrine can be synthesized through several methods. One common method involves the reaction of 2-methylhexan-2-amine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield 2-amino-6-methylheptane . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the same basic steps as the laboratory synthesis but is scaled up to produce larger quantities of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Octodrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
Octodrine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Studied for its effects on neurotransmitter uptake and release.
Medicine: Investigated for its potential use as a stimulant and fat-burning agent.
Industry: Used in the formulation of pre-workout supplements and other performance-enhancing products.
Mechanism of Action
Octodrine exerts its effects by increasing the uptake of dopamine and noradrenaline in the central nervous system. This leads to enhanced alertness, energy levels, and overall cognitive function. The compound binds to adrenergic receptors, activating the release of these neurotransmitters and inhibiting their reuptake, resulting in prolonged stimulation .
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: Another stimulant that increases dopamine and noradrenaline uptake.
1,3-Dimethylbutylamine: Similar in structure and function to Octodrine.
1,3-Dimethylamylamine: Known for its stimulant properties and used in similar applications.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows for a different binding affinity and activity profile compared to other stimulants. Its reintroduction as a pre-workout and fat-burning supplement has also set it apart from other compounds in the same category .
Properties
IUPAC Name |
6-methylheptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIVIMYXGGFTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046535 | |
| Record name | 2-Amino-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543-82-8 | |
| Record name | (±)-1,5-Dimethylhexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octodrine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octodrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptanamine, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTODRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


